s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl)- is a heterocyclic compound with the molecular formula C8H8N4O5S . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl)- undergoes various chemical reactions, including:
Scientific Research Applications
s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential cellular components in microorganisms . The compound may also interact with enzymes and receptors, disrupting normal cellular functions and leading to cell death .
Comparison with Similar Compounds
s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl)- can be compared with other triazole derivatives such as:
1,2,4-Triazole: Known for its antifungal and anticancer properties.
1,2,3-Triazole: Used in click chemistry and as a pharmacophore in drug design.
Thiazole: Exhibits diverse biological activities, including antimicrobial and antitumor effects.
The uniqueness of s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl)- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
41735-56-2 |
---|---|
Molecular Formula |
C8H8N4O5S |
Molecular Weight |
272.24 g/mol |
IUPAC Name |
4-methyl-3-methylsulfonyl-5-(5-nitrofuran-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C8H8N4O5S/c1-11-7(9-10-8(11)18(2,15)16)5-3-4-6(17-5)12(13)14/h3-4H,1-2H3 |
InChI Key |
BOBQQFAKASIJKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1S(=O)(=O)C)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.